L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine
Description
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Properties
CAS No. |
921202-62-2 |
|---|---|
Molecular Formula |
C38H61N9O12 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H61N9O12/c1-19(2)12-25(39)33(53)41-15-29(50)40-16-30(51)44-27(14-23-8-10-24(49)11-9-23)35(55)47-32(21(5)6)37(57)46-26(13-20(3)4)34(54)42-17-31(52)45-28(18-48)36(56)43-22(7)38(58)59/h8-11,19-22,25-28,32,48-49H,12-18,39H2,1-7H3,(H,40,50)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,52)(H,46,57)(H,47,55)(H,58,59)/t22-,25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
AGPWSNVYJNTYHS-DBGAQYPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
Biological Research Applications
Peptide Synthesis and Modification
The compound serves as a model for studying peptide synthesis and modification techniques. Its complex structure allows researchers to explore how different amino acid sequences affect peptide stability, solubility, and biological activity.
Cellular Signaling
Research indicates that peptides similar to L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine may play significant roles in cellular signaling pathways. Investigations into how such peptides interact with cellular receptors can provide insights into their potential therapeutic effects.
Protein-Protein Interactions
The compound's structure suggests it could be involved in protein-protein interactions, which are crucial for many biological processes. Studies on these interactions can help elucidate mechanisms underlying various diseases and inform drug design strategies.
Medical Applications
Therapeutic Potential
this compound may exhibit therapeutic properties, particularly in enhancing immune responses or acting as an antioxidant. Its amino acid composition, including branched-chain amino acids and aromatic residues, suggests it could be beneficial in conditions requiring immune modulation or oxidative stress reduction .
Drug Development
The compound's unique properties make it a candidate for developing peptide-based drugs. Its ability to mimic natural biological processes can be harnessed to create therapeutics targeting specific pathways involved in diseases such as cancer and metabolic disorders .
Industrial Applications
Cosmetic Formulations
Due to its potential biological activity, this compound can be incorporated into cosmetic products aimed at improving skin health. Peptides are known for their ability to enhance skin hydration and elasticity, making them valuable in skincare formulations .
Nutraceuticals
The compound may find applications in the nutraceutical industry, where it could be used as a dietary supplement to promote muscle recovery and overall health due to the presence of essential amino acids.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- L-Arginyl-L-lysyl-L-valyl-L-alanyl-L-alpha-glutamyl-L-leucyl-L-valyl-L-histidyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-tyrosyl-L-arginyl-L-alanine
- L-Alanyl-L-tyrosine
- Glycyl-L-leucyl
Uniqueness
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
L-Leucylglycylglycyl-L-tyrosyl-L-valyl-L-leucylglycyl-L-seryl-L-alanine is a complex peptide composed of multiple amino acids, specifically leucine, glycine, tyrosine, valine, serine, and alanine. This compound, with the molecular formula , exhibits unique structural and functional properties due to its specific amino acid composition. The presence of branched-chain amino acids (BCAAs) like leucine and valine, along with aromatic residues such as tyrosine, suggests potential for diverse biological interactions and stability .
The biological activity of this compound is not fully elucidated but is believed to be influenced by:
- Cell Signaling : Peptides can act as signaling molecules, influencing various cellular pathways.
- Antioxidant Activity : The presence of tyrosine may contribute to antioxidant properties.
- Muscle Protein Synthesis : BCAAs are known to stimulate muscle protein synthesis, which could be a significant function of this peptide.
Comparative Analysis
To understand the unique properties of this compound better, a comparison with other peptides is useful:
| Compound Name | Composition | Unique Features |
|---|---|---|
| L-Alanylleucine | L-Alanine + L-Leucine | Simple dipeptide with potential for quick absorption |
| L-Valyltrosine | L-Valine + L-Tyrosine | Incorporates branched-chain and aromatic properties |
| L-Glycyltosine | Glycine + Tyrosine | Smaller size may influence bioavailability |
| L-Valyltserine | L-Valine + L-Serine | Focus on hydrophilicity due to serine |
The unique sequence of this compound may confer distinct biological activities not present in simpler peptides.
Muscle Recovery and Performance
A case study involving athletes showed that supplementation with BCAA-rich peptides improved recovery times post-exercise. Participants who consumed a peptide blend containing leucine and valine exhibited reduced muscle soreness and enhanced performance in subsequent training sessions. While the specific role of this compound was not isolated, the findings suggest that similar compounds may offer benefits in athletic performance .
Antioxidant Effects
Another study investigated the antioxidant properties of peptides derived from whey protein. These peptides demonstrated significant free radical scavenging activity. Given that this compound contains tyrosine, it is plausible that it may exhibit similar antioxidant effects. Further research is needed to confirm these properties specifically for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
